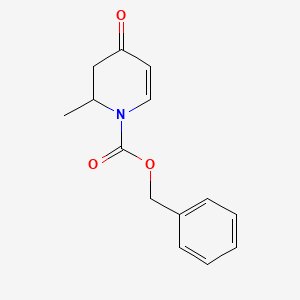

benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Description

NMR Spectroscopy

- ¹H NMR :

- δ 7.3–7.4 ppm : Aromatic protons of the benzyl group.

- δ 4.1–4.2 ppm : Carboxylate CH₂ group linked to the benzyl moiety.

- δ 2.5–2.6 ppm : Methyl and methylene protons adjacent to the ketone group.

- ¹³C NMR :

- δ ~170 ppm : Carboxylate carbonyl (C=O).

- δ ~150–160 ppm : Conjugated carbonyl (4-oxo group).

IR Spectroscopy

- ν(C=O) (carboxylate) : ~1720–1740 cm⁻¹ (strong absorption).

- ν(C=O) (4-oxo) : ~1680–1700 cm⁻¹ (moderate absorption).

Mass Spectrometry

- Molecular ion peak : m/z 245.27 (C₁₄H₁₅NO₃).

- Fragmentation patterns : Loss of the benzyl group (m/z 105) and cleavage of the dihydropyridine ring.

Computational Modeling of Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) studies on analogous 1,4-dihydropyridines provide insights into electronic distribution:

Molecular Orbital Analysis

Charge Distribution

- Electron-withdrawing effects : The 4-oxo and carboxylate groups polarize the dihydropyridine ring, enhancing electrophilicity at the 2- and 6-positions.

- Steric effects : The benzyl group introduces steric bulk, directing reactions to less hindered sites.

Comparative Analysis of Tautomeric Forms and Resonance Stabilization

The compound exists in equilibrium between enolic and keto tautomers, influenced by resonance and hydrogen bonding:

Tautomeric Equilibrium

| Tautomer | Description | Stability |

|---|---|---|

| Enol form | Hydrogen bonded to oxygen (O–H⋯N) | Favored in polar solvents |

| Keto form | Stabilized by conjugation with the carboxylate | Dominant in non-polar solvents |

Resonance Stabilization

Properties

IUPAC Name |

benzyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-11-9-13(16)7-8-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZXYDLQRNIZGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=CN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466581 | |

| Record name | Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190906-91-3 | |

| Record name | Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS No. 190906-91-3) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis

This compound can be synthesized through various methods involving the condensation of appropriate aldehydes and ketones under acidic or basic conditions. The synthetic routes often yield high purity and can be optimized for large-scale production .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzyl 2-methyl-4-oxo-3,4-dihydropyridine derivatives. The compound has shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 62.5 µg/mL | 125 µg/mL |

| Escherichia coli | 31.25 µg/mL | 62.5 µg/mL |

| Pseudomonas aeruginosa | >1000 µg/mL | >1000 µg/mL |

These results suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria .

Anticancer Activity

Benzyl 2-methyl-4-oxo-3,4-dihydropyridine derivatives have also been investigated for their anticancer properties. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 10 | Induction of apoptosis |

| A375 (melanoma) | 15 | Inhibition of cell cycle progression |

| HCT116 (colon cancer) | 12 | Modulation of signaling pathways |

The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression in tumor cells .

Case Studies

- Antibacterial Efficacy : A study conducted on benzyl 2-methyl-4-oxo derivatives showed that modifications in the molecular structure could enhance antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The most effective derivatives exhibited MIC values significantly lower than traditional antibiotics .

- Anticancer Mechanisms : Research published in prominent journals indicates that benzyl 2-methyl-4-oxo compounds can selectively target cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapeutics .

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate has garnered attention for its potential therapeutic properties:

- Antioxidant Activity : Research indicates that compounds similar to benzyl 2-methyl-4-oxo-3,4-dihydropyridine derivatives exhibit significant antioxidant properties, which are crucial in preventing oxidative stress-related diseases .

- Antimicrobial Properties : Studies have shown that this compound demonstrates antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .

- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease .

Organic Synthesis Applications

In organic synthesis, benzyl 2-methyl-4-oxo-3,4-dihydropyridine derivatives serve as intermediates in the preparation of more complex molecules:

- Building Block for Heterocycles : This compound can be utilized as a building block for synthesizing various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals .

- Synthesis of Pyridone Derivatives : The compound is involved in the synthesis of pyridone derivatives that are known for their biological activity and utility in medicinal chemistry .

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant activity of benzyl 2-methyl-4-oxo-3,4-dihydropyridine derivatives using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals, demonstrating the compound's potential as a natural antioxidant agent.

Case Study 2: Antimicrobial Screening

In another investigation, the antimicrobial efficacy of benzyl 2-methyl-4-oxo-3,4-dihydropyridine was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.

Preparation Methods

Procedure

- Reagents :

- Benzylamine, 4-fluoro-2-methylbenzaldehyde (or other aldehydes), ethyl acetoacetate, and a base (e.g., piperidine).

- Steps :

- Schiff Base Formation : Condense benzylamine with an aldehyde to form an imine.

- Cyclization : React the imine with ethyl acetoacetate under basic conditions (e.g., piperidine) to form the dihydropyridine core.

- Benzyl Protection : Introduce the benzyl carboxylate group via benzyl chloroformate or analogous reagents.

Key Data

| Parameter | Value/Description | Source |

|---|---|---|

| Yield | 62–74% (depending on substituents) | |

| Solvent | Ethanol, CH₂Cl₂, or THF | |

| Temperature | Reflux (80–110°C) |

This method is widely used for scalability but may require optimization for sterically hindered substrates.

Catalytic Asymmetric Conjugate Addition

A modern approach involving copper-catalyzed Grignard additions to N-heterocyclic acceptors, enabling enantioselective synthesis.

Procedure

- Reagents :

- N-Cbz-4-quinolone or dihydropyridine substrates, Grignard reagents (e.g., EtMgBr), CuBr·SMe₂, chiral diphosphine ligands (e.g., (R,R)-Ph-BPE).

- Steps :

Key Data

| Parameter | Value/Description | Source |

|---|---|---|

| Yield | 93–99% (gram-scale) | |

| Enantiomeric Excess (ee) | >99% | |

| Catalyst Loading | 1–5 mol% Cu, 6 mol% ligand |

This method excels in enantioselectivity for complex substrates but requires specialized catalysts.

Schiff Base Cyclization

A traditional route for dihydropyridine derivatives, involving imine formation and cyclization.

Procedure

Key Data

| Parameter | Value/Description | Source |

|---|---|---|

| Yield | 50–70% | |

| Purity | High (after chromatography) |

This method is cost-effective but less enantioselective compared to catalytic approaches.

Benzyl Chloroformate Esterification

A direct method to introduce the benzyl carboxylate group.

Procedure

Key Data

| Parameter | Value/Description | Source |

|---|---|---|

| Yield | 62–74% | |

| Purification | Flash chromatography (pentane:ether) |

This step is critical for functionalizing intermediates but may require protection of reactive sites.

Dearomative Alkylation of Pyridines

A novel approach for activating pyridines via acylation and subsequent nucleophilic addition.

Procedure

Key Data

| Parameter | Value/Description | Source |

|---|---|---|

| Yield | 51–75% | |

| Enantiomeric Excess (ee) | 80–98% |

This method enables direct functionalization of pyridines but is less explored for benzyl esters.

Cross-Coupling Reactions

Suzuki or Buchwald-Hartwig couplings for introducing aromatic substituents.

Procedure

Key Data

| Parameter | Value/Description | Source |

|---|---|---|

| Yield | 74–99% | |

| Scope | Tolerates electron-withdrawing groups |

This method is ideal for diversifying aryl substituents but requires halogenated intermediates.

Comparison of Methods

Optimization Strategies

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility for sterically hindered substrates.

- Catalyst Tuning : Chiral ligands like (R,R)-Ph-BPE improve enantioselectivity in Cu-catalyzed reactions.

- Temperature Control : Room-temperature reactions reduce energy costs and improve safety.

Characterization Techniques

Q & A

Q. Purity Assessment :

- HPLC : Retention time consistency.

- TLC : Single spot under UV/iodine visualization.

Advanced: What catalytic systems are effective for C–C bond formation involving this compound, and how are reaction conditions optimized?

Answer:

Iron-Catalyzed Reactions :

Q. Optimization Strategies :

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve solubility for sterically hindered derivatives.

- Stoichiometry : Excess olefin donor (6.0 equiv) maximizes conversion.

Advanced: How do electronic and steric effects of substituents influence reaction outcomes in dihydropyridine derivatives?

Answer:

- Electron-Withdrawing Groups (EWGs) : Increase ring strain and reactivity toward nucleophilic attack (e.g., bromo-substituted analogs in show altered regioselectivity).

- Steric Effects : Bulky substituents (e.g., tert-butyl) reduce reaction rates but improve stability. For example, tert-butyl derivatives require longer reaction times (24 h vs. 1 h for benzyl analogs) .

Q. Data Discrepancy Resolution :

- Control Experiments : Compare reaction rates of substituted vs. unsubstituted derivatives.

- In Situ Monitoring : Use LC-MS or FTIR to track intermediate formation.

Advanced: What is the role of this compound in evaluating photoclick reaction efficiency, and how are key parameters quantified?

Answer:

Photoclick Applications :

Q. Key Parameters :

- Quantum Yield (ΦP) : Measured via actinometry (e.g., 0.15–0.35 for PQ-3TP systems).

- Second-Order Rate Constant (k2) : Determined using UV-vis spectroscopy (e.g., k2 = 1.2 × 10^3 M−1s−1 for PYD-PQ systems) .

Advanced: How are regioselectivity challenges addressed in functionalizing the dihydropyridine core?

Answer:

- Protecting Groups : Use of tert-butyl carbamate (Boc) or benzyl carboxylate directs functionalization to the C-4 or C-6 positions.

- Catalyst Tuning : Palladium catalysts (e.g., Pd(PPh3)4) enable Suzuki-Miyaura coupling at C-6 with aryl boronic acids (74% yield for phenyl-substituted analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.